(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O6S2/c1-14-11-26(12-15(2)33-14)35(30,31)18-7-4-16(5-8-18)22(29)25-23-27(13-21(28)32-3)19-9-6-17(24)10-20(19)34-23/h4-10,14-15H,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKDMDLUABOJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-Methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁N₃O₄S |
| Molecular Weight | 395.48 g/mol |
| CAS Number | 868377-92-8 |
1. Anti-inflammatory Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit notable anti-inflammatory properties. A study demonstrated that similar compounds significantly reduced inflammation in animal models, suggesting a comparable efficacy for this compound .
2. Analgesic Effects
The analgesic potential of this compound may be linked to its ability to inhibit pain pathways. Studies have shown that related benzothiazole derivatives possess analgesic properties through various mechanisms, including the modulation of neurotransmitter release and inflammatory mediator production .
3. Antioxidant Activity
The compound has also been evaluated for its free radical scavenging abilities. Research indicates that similar derivatives can effectively neutralize free radicals, suggesting a protective effect against oxidative stress-related damage .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Modulation of Pain Pathways : It may interact with pain receptors or inhibit cyclooxygenase (COX) enzymes, leading to reduced pain perception.
- Antioxidant Defense : The compound could enhance the body's antioxidant defenses by increasing the activity of endogenous antioxidant enzymes.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure significantly influence the biological activity of benzothiazole derivatives. For instance:
- Substituents on the Benzothiazole Ring : Variations in substituents can enhance or diminish anti-inflammatory and analgesic properties.
- Morpholino Group : The presence of a morpholino group has been linked to increased solubility and bioavailability, contributing to enhanced pharmacological effects.
Case Studies
- Anti-inflammatory Evaluation : A study involving a series of benzothiazole derivatives demonstrated that compounds with similar structures showed up to 70% inhibition in carrageenan-induced paw edema in rats at doses of 50 mg/kg .
- Analgesic Assessment : In another study, a related compound was tested for analgesic effects using the hot plate test and exhibited significant pain relief compared to control groups .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions that include the formation of the benzothiazole core and subsequent functionalization with morpholino and sulfonyl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the molecular structure and purity of the compound.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Anti-inflammatory Activity : Studies have shown that benzothiazole derivatives possess significant anti-inflammatory properties. For instance, compounds containing the benzothiazole moiety have been evaluated for their ability to inhibit inflammatory mediators in vitro and in vivo models. The presence of morpholino and sulfonyl groups may enhance this activity by modulating specific pathways involved in inflammation .
- Analgesic Properties : The analgesic effects of similar derivatives have been documented, with certain compounds demonstrating efficacy comparable to standard analgesics in animal models. The mechanism often involves inhibition of pain pathways mediated by cyclooxygenase enzymes or modulation of neurotransmitter release .
- Antibacterial Effects : The antibacterial potential of benzothiazole derivatives has garnered attention due to rising antibiotic resistance. Research indicates that these compounds can disrupt bacterial cell wall synthesis or inhibit key metabolic pathways within bacterial cells .
Case Studies
Several case studies highlight the applications of this compound and its analogs:
- Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of a series of benzothiazole derivatives in a carrageenan-induced paw edema model. Compounds were administered at various doses, revealing that modifications to the benzothiazole structure significantly influenced their efficacy .
- Analgesic Evaluation : Another investigation assessed the analgesic properties through behavioral assays in rodents. The results indicated that specific substitutions on the benzothiazole ring enhanced pain relief compared to control treatments .
Data Table: Summary of Biological Activities
| Compound Structure | Activity Type | Model Used | Efficacy |
|---|---|---|---|
| Benzothiazole Derivative A | Anti-inflammatory | Carrageenan-induced edema | Significant reduction in swelling |
| Benzothiazole Derivative B | Analgesic | Rodent pain model | Comparable to standard analgesics |
| Benzothiazole Derivative C | Antibacterial | In vitro bacterial growth inhibition | Effective against resistant strains |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related molecules:
Structural and Functional Analysis
- Benzothiazole vs.
- Sulfonyl Group Variations: The 2,6-dimethylmorpholino sulfonyl group in the target compound distinguishes it from simpler sulfonylureas (e.g., metsulfuron-methyl). This substitution may reduce agrochemical activity but enhance selectivity for eukaryotic targets, such as human kinases or receptors .
- Fluorine Substituents: The 6-fluoro group in the target compound parallels the 5-fluoro substituent in ’s benzoimidazole, which is known to increase metabolic stability and electronegativity, favoring hydrophobic interactions in biological systems .
- Ester Functionalization: Unlike the cyanoacetate group in ’s benzothiazole, the methyl ester in the target compound may confer better hydrolytic stability, delaying premature activation in vivo .
Q & A
Q. What are the standard protocols for synthesizing (Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate, and how can reaction conditions be monitored for reproducibility?
Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation, imine formation, and esterification. Key steps include:
- Sulfonylation : Reacting 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl chloride with a fluorobenzo[d]thiazole precursor under anhydrous conditions (e.g., THF, 0–5°C).
- Imine Formation : Coupling the sulfonylbenzoyl intermediate with a 6-fluorobenzo[d]thiazol-3(2H)-ylacetate derivative using a Dean-Stark trap to remove water.
- Esterification : Final esterification with methyl chloroacetate in the presence of a base like triethylamine.
Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress. For reproducibility, maintain strict temperature control and document reagent stoichiometry (e.g., molar ratios) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly its Z-isomer configuration?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the Z-configuration via coupling constants (e.g., vicinal protons in the imine moiety) and chemical shifts for sulfonyl and morpholine groups. NOESY can differentiate Z/E isomers by spatial proximity of substituents.
- IR Spectroscopy : Validate sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) functionalities.
- X-ray Crystallography : Definitive proof of stereochemistry and molecular packing, though crystallization may require slow evaporation from DMSO/EtOH mixtures .
Advanced Research Questions
Q. How can researchers employ Design of Experiments (DoE) methodologies to optimize the synthesis yield of this compound under continuous-flow conditions?
Methodological Answer:
- Factor Screening : Identify critical variables (e.g., temperature, residence time, catalyst loading) using fractional factorial designs.
- Response Surface Methodology (RSM) : Apply Central Composite Design (CCD) to model non-linear relationships. For example, optimize imine formation by varying flow rate (0.1–1.0 mL/min) and temperature (60–120°C).
- Validation : Confirm predicted yields via triplicate runs. Continuous-flow systems reduce side reactions (e.g., hydrolysis of the ester group) compared to batch methods .
Q. How should contradictory spectral data between predicted and observed NMR chemical shifts be resolved during structural validation?
Methodological Answer:
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra. Compare experimental shifts with computed values for both Z and E isomers.
- Impurity Analysis : Perform LC-MS to detect byproducts (e.g., hydrolyzed ester or sulfonamide derivatives). Adjust purification (e.g., column chromatography with silica gel and 5% MeOH/CH₂Cl₂).
- Cross-Validation : Combine 2D NMR (HSQC, HMBC) to resolve ambiguous assignments, particularly for overlapping aromatic or morpholine protons .
Q. What strategies are recommended for assessing the hydrolytic stability of the ester group in aqueous buffers, and how can degradation pathways be mitigated?
Methodological Answer:
- Stability Studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. If rapid hydrolysis occurs, consider prodrug strategies (e.g., tert-butyl esters) or nanoencapsulation to enhance stability.
- pH Optimization : Adjust reaction/storage conditions to pH 4–6, where ester hydrolysis is minimized .
Q. How can researchers design in silico studies to predict the bioactivity of this compound against kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID 1ATP). Focus on key residues (e.g., hinge region Lys68, Glu71).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD/RMSF values for the ligand-protein complex.
- SAR Analysis : Modify substituents (e.g., morpholino sulfonyl vs. piperazinyl) and compare docking scores (ΔG) to prioritize synthetic targets .
Q. What experimental approaches are suitable for resolving discrepancies in biological assay data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Assay Standardization : Use a reference inhibitor (e.g., staurosporine for kinases) to calibrate activity measurements.
- Dose-Response Curves : Generate 8-point dilution series (1 nM–100 µM) in triplicate. Fit data to a four-parameter logistic model using GraphPad Prism.
- Inter-Lab Validation : Share samples with collaborators for cross-testing in independent assays (e.g., fluorescence polarization vs. radiometric assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
